1-(2,3-Dimethylphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine
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Overview
Description
1-(2,3-Dimethylphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a pyrazolo[1,5-a]pyrimidine core with a piperazine ring, substituted with a 2,3-dimethylphenyl group. The presence of these functional groups imparts significant biological and chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(2,3-Dimethylphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes. The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups. Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and solvent systems to enhance yield and purity .
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using different nucleophiles under basic conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures .
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethylformamide, as well as catalysts like palladium on carbon and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used, but often include various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new therapeutic agents.
Medicine: Due to its biological activity, it is investigated for potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core is known to inhibit certain kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells or the inhibition of viral replication in infected cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.
Piperazine derivatives: Compounds like aripiprazole and quetiapine also contain piperazine rings and exhibit significant pharmacological activity.
Purine analogs: These compounds, such as adenine and guanine, share structural similarities with pyrazolo[1,5-a]pyrimidine and are involved in various biological processes .
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21N5 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H21N5/c1-14-4-3-5-16(15(14)2)21-10-12-22(13-11-21)17-7-9-23-18(20-17)6-8-19-23/h3-9H,10-13H2,1-2H3 |
InChI Key |
YFVOTYAJMKWVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=CC=NN4C=C3)C |
Origin of Product |
United States |
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